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molecular formula C7H4O2S B6333962 1,3-Benzodioxole-2-thione CAS No. 2231-05-2

1,3-Benzodioxole-2-thione

Cat. No. B6333962
M. Wt: 152.17 g/mol
InChI Key: RDEQTJHZORLIEL-UHFFFAOYSA-N
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Patent
US04086265

Procedure details

To 200 ml of aqueous sodium hydroxide (16.00 g, 0.400 mol) at 5° was added catechol (22.00 g, 0.200 mole). The resulting dark green solution was stirred magnetically and maintained at 5°-10° while thiophosgene (17 ml, 25.5 g, 0.22 mol) was added dropwise over 2 hours. The green color of the solution was discharged during the addition and an orange-brown precipitate formed. The mixture was filtered through a Buchner funnel into a saturated solution of aqueous sodium hydroxide to destroy any residual thiophosgene. The solid thus collected on the funnel was washed with 1.5 l of water and dried to give 27.41 (90 percent) of the crude 1,3-benzodioxole-2-thione (I): mp 151°-153° (sealed capillary; lit. mp 154°, 158°-158.5°). Sublimation twice at 150° (1 atm) gave white needles in 81 percent overall yield (lit. 25 percent): mp 158°-159.5° sealed capillary).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]1([C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6])[OH:4].[C:11](Cl)(Cl)=[S:12]>>[O:4]1[C:3]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[O:6][C:11]1=[S:12] |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting dark green solution was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The green color of the solution was discharged during the addition
CUSTOM
Type
CUSTOM
Details
an orange-brown precipitate formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Buchner funnel into a saturated solution of aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
to destroy any residual thiophosgene
CUSTOM
Type
CUSTOM
Details
The solid thus collected on the funnel
WASH
Type
WASH
Details
was washed with 1.5 l of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
O1C(OC2=C1C=CC=C2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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